molecular formula C18H20N2O4S B6092941 N~1~-(3-CYANO-4-ETHYL-5-METHYL-2-THIENYL)-3,4,5-TRIMETHOXYBENZAMIDE

N~1~-(3-CYANO-4-ETHYL-5-METHYL-2-THIENYL)-3,4,5-TRIMETHOXYBENZAMIDE

Cat. No.: B6092941
M. Wt: 360.4 g/mol
InChI Key: IIRNTOBYCKUDTR-UHFFFAOYSA-N
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Description

N~1~-(3-CYANO-4-ETHYL-5-METHYL-2-THIENYL)-3,4,5-TRIMETHOXYBENZAMIDE is a complex organic compound that features a benzamide core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-CYANO-4-ETHYL-5-METHYL-2-THIENYL)-3,4,5-TRIMETHOXYBENZAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thienyl and benzamide moieties, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include organometallic reagents, catalysts, and solvents that facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N~1~-(3-CYANO-4-ETHYL-5-METHYL-2-THIENYL)-3,4,5-TRIMETHOXYBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the cyano group to an amine.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts that facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, such as temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N~1~-(3-CYANO-4-ETHYL-5-METHYL-2-THIENYL)-3,4,5-TRIMETHOXYBENZAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor for industrial chemicals.

Mechanism of Action

The mechanism of action of N1-(3-CYANO-4-ETHYL-5-METHYL-2-THIENYL)-3,4,5-TRIMETHOXYBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-cyano-4-ethyl-5-methyl-2-thienyl)isonicotinamide
  • N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-1-methyl-1H-pyrazole-5-carboxamide

Uniqueness

N~1~-(3-CYANO-4-ETHYL-5-METHYL-2-THIENYL)-3,4,5-TRIMETHOXYBENZAMIDE is unique due to its specific functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-6-12-10(2)25-18(13(12)9-19)20-17(21)11-7-14(22-3)16(24-5)15(8-11)23-4/h7-8H,6H2,1-5H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIRNTOBYCKUDTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C#N)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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